4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one
Description
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one features a piperazin-2-one core substituted with a 3,3-dimethyl group and an acetyl linker to a benzo[d][1,3]dioxol-5-yl moiety. This structural framework is common in medicinal chemistry due to the benzo[d][1,3]dioxole group’s role in enhancing metabolic stability and modulating electronic properties.
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2)14(19)16-5-6-17(15)13(18)8-10-3-4-11-12(7-10)21-9-20-11/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDVTNGMGRVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzodioxole moiety, have been reported to inhibit enzymes like cyclooxygenase (cox) and histone deacetylase (HDAC6).
Mode of Action
Based on the activities of structurally similar compounds, it may interact with its targets (like cox or hdac6) and inhibit their function. This inhibition could lead to changes in cellular processes, such as inflammation or cell proliferation.
Biochemical Pathways
If we consider its potential targets, cox and hdac6, the compound could impact the prostaglandin synthesis pathway and histone acetylation, respectively. These pathways play crucial roles in inflammation, pain perception, and gene expression.
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body. The metabolism and excretion of these compounds can vary, and these factors significantly impact their bioavailability.
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds bearing a benzo[d][1,3]dioxol-5-yl group have been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes.
Cellular Effects
Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells.
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have shown to exhibit their effects over time, with changes in cellular function observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages.
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, and have effects on metabolic flux or metabolite levels.
Transport and Distribution
Related compounds have shown to interact with various transporters or binding proteins.
Biological Activity
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one is a derivative of piperazine and features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The structure includes a piperazine ring substituted with an acetyl group linked to a benzo[d][1,3]dioxole, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing that many derivatives exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 |
The mechanisms underlying the anticancer activity of these compounds include the inhibition of cell proliferation and induction of apoptosis through pathways involving EGFR (Epidermal Growth Factor Receptor) inhibition and modulation of mitochondrial proteins such as Bax and Bcl-2 .
Antidiabetic Potential
In addition to its anticancer properties, research has indicated that benzodioxole derivatives may also exhibit antidiabetic effects. For example, a study synthesized various benzodioxol carboxamide derivatives that were evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Compounds demonstrated IC50 values as low as 0.68 µM against α-amylase while showing low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
Case Studies and Research Findings
A notable study investigated the anticancer activity of a series of benzodioxole derivatives, including those similar to This compound . The results indicated that these compounds not only inhibited tumor growth in vitro but also demonstrated promising results in vivo using animal models .
Furthermore, molecular docking studies suggested that these compounds could effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .
Comparison with Similar Compounds
Benzimidazole Derivatives ()
Compounds such as 4d , 4e , and 4f (benzimidazole derivatives substituted with benzo[d][1,3]dioxol groups) share the benzodioxole moiety but differ in core structure. Key distinctions include:
- Core Heterocycle: Benzimidazole vs. piperazinone.
- Substituents: Analogs like 4e (6-bromo substitution) and 4f (6-nitro substitution) exhibit electron-withdrawing groups that alter electronic properties compared to the acetyl-linked dimethylpiperazinone.
Table 1: Comparison with Benzimidazole Derivatives
Pyrrolidine-Based Analogs ()
ABT-627 (Compound 9, ) is a pyrrolidine derivative with a benzodioxole group and a methoxyphenyl substituent. Key comparisons:
- Core Flexibility: The pyrrolidine ring in ABT-627 offers conformational flexibility, while the dimethylpiperazinone in the target compound may restrict rotation, affecting binding kinetics.
- Biological Activity: ABT-627 is a known endothelin receptor antagonist, highlighting how core heterocycles (pyrrolidine vs. piperazinone) influence pharmacological targets .
- Synthesis : ABT-627 requires hydrogenation and amide coupling, whereas the target compound’s synthesis might involve lactam formation and acetylation .
Compound 36 () , a thiazole derivative with a benzodioxole-cyclopropanecarboxamide group, further illustrates structural diversity:
- Thiazole Core: Enhances aromatic interactions but reduces hydrogen-bonding capacity relative to piperazinone .
Piperazine/Piperidine Derivatives ()
- 3p (): A piperidine derivative with a benzodioxole substituent. The absence of a lactam group (vs.
- Compound : Features a pyrido[1,2-a]pyrimidin-4-one core fused to a piperazine-benzodioxole system. The extended π-system may improve binding affinity but complicates synthesis compared to the simpler target compound .
- Compound: A piperazine-linked propenone derivative with methoxyphenyl groups. The ketone functionality introduces electrophilic reactivity absent in the target compound’s acetyl group .
Table 2: Structural and Functional Comparison
Thiazine and Oxazolidinone Derivatives ()
- Compound 9 (): A benzo[d][1,3]thiazin-4-one derivative.
- Compound: Contains an oxazolidinone core, a known scaffold for antimicrobial agents. This highlights how heteroatom positioning (e.g., oxazolidinone vs. piperazinone) dictates biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
